molecular formula C12H14N4 B2393264 (1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine CAS No. 2459962-97-9

(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine

Cat. No.: B2393264
CAS No.: 2459962-97-9
M. Wt: 214.272
InChI Key: KQVPIGKLJRTKGX-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine is a complex organic compound that features a cyclopropyl group, a pyridine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine typically involves multi-step organic reactions. One common approach is to start with the cyclopropylamine, which undergoes a series of reactions to introduce the pyridine and pyrazole rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine involves its interaction with specific molecular targets. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanol
  • (1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)acetic acid
  • (1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)ethylamine

Uniqueness

What sets (1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine apart from similar compounds is its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the cyclopropyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(1-cyclopropyl-5-pyridin-2-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-8-9-7-12(11-3-1-2-6-14-11)16(15-9)10-4-5-10/h1-3,6-7,10H,4-5,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVPIGKLJRTKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC(=N2)CN)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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